![molecular formula C10H14N2O B184938 N-(4-aminophenyl)butanamide CAS No. 116884-02-7](/img/structure/B184938.png)
N-(4-aminophenyl)butanamide
Overview
Description
N-(4-aminophenyl)butanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of butanamide, featuring an amino group attached to the para position of a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-aminophenyl)butanamide can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylbutanamide with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst to ensure efficient conversion of the nitro compound to the amino derivative.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides or other derivatives.
Scientific Research Applications
Synthetic Routes
- Reduction of 4-Nitrophenylbutanamide : The most common method involves reducing 4-nitrophenylbutanamide using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.
- Industrial Production : Large-scale synthesis may utilize high-pressure hydrogenation processes for efficient conversion.
Scientific Research Applications
N-(4-aminophenyl)butanamide has a wide range of applications in scientific research:
- Chemistry : Acts as a building block for synthesizing more complex organic molecules.
- Biology : Investigated for its role in biochemical pathways and interactions with biological macromolecules.
- Medicine : Explored for anti-inflammatory and analgesic properties.
- Industry : Utilized in developing specialty chemicals and materials.
The primary biological activity of this compound is attributed to its inhibition of leukotriene A-4 hydrolase (LTA4H), an enzyme involved in inflammatory processes. By inhibiting LTA4H, this compound may reduce inflammation, showing potential therapeutic benefits in conditions like asthma and rheumatoid arthritis.
Case Studies
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Ebola Virus Inhibition :
- A study demonstrated that related compounds (4-(aminomethyl)benzamides) could inhibit the entry of Ebola and Marburg viruses at effective concentrations below 10 μM, indicating potential for therapeutic development against viral infections.
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Cytokine Suppression :
- Research involving benzoxazole derivatives containing the butanamide moiety found significant reductions in mRNA levels of inflammatory cytokines IL-1β and IL-6 without causing hepatotoxicity. This suggests that modifications to the butanamide structure can enhance anti-inflammatory effects.
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Inflammatory Response Modulation :
- A study synthesized novel compounds with the 4-amino-butanamide moiety and evaluated their biological activities. Compounds exhibited potent inhibition of IL-1β and IL-6 mRNA expression in vitro and showed significant suppressive activity on these cytokines in vivo without hepatotoxicity.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)butanamide
- N-(4-nitrophenyl)butanamide
- N-(4-bromophenyl)butanamide
Uniqueness
N-(4-aminophenyl)butanamide is unique due to the position of the amino group on the phenyl ring, which can significantly influence its reactivity and interactions compared to other isomers or derivatives. This positional difference can lead to variations in chemical behavior and biological activity, making it a compound of particular interest in research and industrial applications.
Biological Activity
N-(4-Aminophenyl)butanamide, also known as 4-aminobutanamide, is an organic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features an amino group attached to a para-substituted phenyl ring, which plays a crucial role in its biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties.
The primary biological activity of this compound is attributed to its role as an inhibitor of leukotriene A-4 hydrolase (LTA4H). This enzyme is pivotal in inflammatory processes, converting leukotriene A-4 into leukotriene B-4, a potent pro-inflammatory mediator. By inhibiting LTA4H, this compound may reduce inflammation and offer therapeutic benefits in conditions characterized by excessive inflammatory responses .
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential applications in treating various inflammatory diseases such as asthma and rheumatoid arthritis. The inhibition of leukotriene pathways suggests that this compound could be developed into a novel anti-inflammatory drug .
Case Studies
- Ebola Virus Inhibition : A series of studies on related compounds (4-(aminomethyl)benzamides) demonstrated their ability to inhibit the entry of Ebola and Marburg viruses. These compounds showed promising results in vitro with effective concentrations below 10 μM, indicating potential for therapeutic development against viral infections .
- Cytokine Suppression : In a study involving benzoxazole derivatives containing the butanamide moiety, compounds similar to this compound were found to significantly reduce mRNA levels of inflammatory cytokines IL-1β and IL-6 in vivo without causing hepatotoxicity. This suggests that modifications to the butanamide structure can enhance anti-inflammatory effects .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Findings |
---|---|---|
N-(3-Aminophenyl)butanamide | Moderate anti-inflammatory effects | Less potent than para-substituted analog |
N-(4-Nitrophenyl)butanamide | Potential pro-inflammatory | Nitro group reduces anti-inflammatory activity |
N-(4-Bromophenyl)butanamide | Similar reactivity | Bromine substitution alters pharmacokinetics |
The structural differences among these compounds significantly affect their biological activities. The position of the amino group on the phenyl ring is crucial for the modulation of their reactivity and interaction with biological targets .
Future Directions and Research Needs
Further research is essential to fully elucidate the interaction profile and mechanism of action of this compound. Investigating its pharmacokinetics, metabolic stability, and potential side effects will be critical for developing it as a therapeutic agent. Additionally, exploring its combination with other drugs may enhance its efficacy in treating complex diseases.
Properties
IUPAC Name |
N-(4-aminophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXCELCZRVHGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352216 | |
Record name | N-(4-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116884-02-7 | |
Record name | N-(4-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-AMINOPHENYL)BUTANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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